2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine
Description
Significance of Nitrogen and Oxygen Heterocycles in Chemical Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the field of chemistry. Those incorporating nitrogen and oxygen are particularly ubiquitous and essential. These atoms introduce polarity, hydrogen bonding capabilities, and specific electronic properties that are crucial for molecular interactions. tandfonline.com In medicinal chemistry, nitrogen and oxygen heterocycles are core components of a vast array of pharmaceuticals, influencing their solubility, binding affinity to biological targets, and metabolic stability. nih.govdrugbank.com Their presence is critical in many natural products and synthetic drugs, highlighting their indispensable role in the development of new therapeutic agents. researchgate.net
Overview of Fused Pyrazole-Oxazole Ring Systems
The fusion of a pyrazole (B372694) ring (a five-membered ring with two adjacent nitrogen atoms) with an oxazole (B20620) ring (a five-membered ring with one nitrogen and one oxygen atom) gives rise to the pyrazolo-oxazole scaffold. This combination of two distinct heterocyclic systems results in a unique bicyclic structure with a rich chemical character. researchgate.net The arrangement of the fused rings can vary, leading to different isomers with distinct properties. The pyrazolo[5,1-b]oxazole system, specifically, involves the fusion of the pyrazole and oxazole rings in a manner that creates a bridgehead nitrogen atom. researchgate.net Such fused systems are of great interest as they can be considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. researchgate.netmdpi.com
Historical Context of 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine within Heterocyclic Chemistry
While the broader families of pyrazoles and oxazoles have a long history in organic chemistry, with foundational work on pyrazoles dating back to the late 19th century, the specific exploration of fused systems like pyrazolo[5,1-b]oxazoles is a more recent endeavor. researchgate.net The synthesis and study of such fused heterocycles have been driven by the continuous search for novel compounds with unique biological activities. mdpi.com
Specific documented research focusing on the synthesis and history of this compound is not extensively detailed in publicly available scientific literature. Its existence is confirmed through its unique Chemical Abstracts Service (CAS) number, 1512258-62-6, which definitively identifies it as a distinct chemical entity. Much of the available information comes from chemical supplier catalogs, which list it as a commercially available building block for chemical synthesis. This suggests that while it may not have a storied history in academic literature, it holds potential as a starting material for the creation of more complex molecules.
Research Avenues for this compound and its Derivatives
The future research directions for this compound and its derivatives are largely predicated on the known biological activities of related heterocyclic systems. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govpharmatutor.org Similarly, the oxazole ring is present in many biologically active compounds. nih.govderpharmachemica.com
Given this context, primary research avenues for this compound would likely involve:
Medicinal Chemistry: The amine group at the 6-position serves as a key functional handle for the synthesis of a diverse library of derivatives. Researchers can explore N-acylation, N-alkylation, and other modifications to probe structure-activity relationships (SAR). These new compounds would likely be screened for various biological activities, leveraging the established potential of the fused pyrazolo-oxazole core. mdpi.comnih.gov
Materials Science: Fused heterocyclic systems can exhibit interesting photophysical properties. Investigations into the fluorescence and electronic properties of derivatives of this compound could lead to applications in organic light-emitting diodes (OLEDs), sensors, or imaging agents.
Synthetic Methodology: The development of novel and efficient synthetic routes to the this compound scaffold itself, as well as methods for its further functionalization, remains a viable area of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-3-5-8(7-4)1-2-9-5/h3H,1-2H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXTMNEDQEGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NN21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dihydropyrazolo 5,1 B Oxazol 6 Amine and Its Analogues
Cyclization Reactions for Pyrazolo[5,1-b]oxazole Ring Construction
The formation of the fused pyrazolo[5,1-b]oxazole ring is the cornerstone of synthesizing this class of compounds. Methodologies are primarily centered on building one ring onto the other or constructing both simultaneously through multicomponent reactions.
Cyclocondensation of Hydrazine (B178648) Derivatives with Oxazole (B20620) Precursors
One fundamental approach involves the reaction of a pre-formed oxazole ring bearing suitable functional groups with hydrazine or its derivatives. For instance, oxazoles can be treated with hydrazine hydrate (B1144303) to yield pyrazole (B372694) derivatives. nih.gov This type of cyclocondensation reaction typically involves the nucleophilic attack of the hydrazine onto electrophilic centers within the oxazole precursor, followed by an intramolecular cyclization and dehydration to form the fused pyrazole ring. The specific precursors and reaction conditions determine the final substitution pattern on the pyrazolo[5,1-b]oxazole core.
Multi-Step Synthetic Routes involving Hydrazinocarbonyl and β-Dicarbonyl Compounds
A prevalent and classic strategy for forming the pyrazole portion of the scaffold is the Knorr pyrazole synthesis, which involves the cyclocondensation of β-dicarbonyl compounds with hydrazines. beilstein-journals.org In the context of pyrazolo[5,1-b]oxazole synthesis, this often translates to a multi-step sequence where a hydrazine derivative is first reacted with a β-dicarbonyl compound to form a substituted pyrazole. This pyrazole intermediate, containing appropriate functional groups, is then subjected to a second cyclization step to form the fused oxazole ring. An efficient method for creating related pyrazolo[1,5-a]pyridine (B1195680) derivatives involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-dicarbonyl compounds with N-amino-2-iminopyridines, highlighting the versatility of dicarbonyls in forming the pyrazole ring under catalyst-free conditions. researchgate.net
Formation from 5-Aminopyrazoles with Electrophilic Reagents
The use of 5-aminopyrazoles as foundational building blocks is one of the most versatile and widely employed methods for constructing fused pyrazoloazines, including the pyrazolo[5,1-b]oxazole system. beilstein-journals.orgbeilstein-journals.org This approach involves the reaction of a 5-aminopyrazole synthon with a 1,3-bis-electrophilic compound, such as a β-dicarbonyl derivative, enaminone, or β-ketoester. beilstein-journals.orgnih.gov The reaction proceeds through condensation and subsequent intramolecular cyclization to yield the fused bicyclic product. For example, a catalyst-free synthesis can be achieved via a Biginelli-type reaction where 5-aminopyrazoles are reacted with active 1,3-dicarbonyl compounds in refluxing DMF, yielding the desired products in good yields (47–80%) after short heating times.
The regiochemical outcome of the cyclization can sometimes lead to isomeric products. For instance, the reaction of an enaminone with an unsubstituted (R=H) 5-aminopyrazole can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) isomer alongside the expected pyrazolo[3,4-b]pyridine. nih.gov
| Starting Materials | Reagent | Conditions | Product | Yield |
| 5-Aminopyrazole | Acetylacetone | Refluxing DMF | 2,3-Dihydropyrazolo[5,1-b]oxazole (B13121829) derivative | 47-80% |
| 5-Aminopyrazole | β-Ketoester | Refluxing Acetic Acid | Pyrazolo[1,5-a]pyrimidinone derivative | Not specified nih.gov |
| 5-Aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine derivative | Not specified nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Scaffold Functionalization
Following the construction of the pyrazolo[5,1-b]oxazole core, palladium-catalyzed cross-coupling reactions are instrumental for introducing a wide range of substituents, enabling the creation of large chemical libraries for biological screening. researchgate.net These methods offer high efficiency and functional group tolerance.
Regioselective Arylation Procedures (e.g., C-2 and C-7 positions)
Direct C-H arylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. academie-sciences.fr For the pyrazolo[5,1-b]oxazole system, regioselective arylation procedures have been developed to introduce aryl and heteroaryl groups at specific positions, notably C-2 and C-7. researchgate.net This allows for the systematic exploration of the chemical space around the core structure. Similar strategies have been successfully applied to related fused heterocycles like pyrazolo[1,5-a]azines, where direct C7-H arylation was achieved using abundant and low-cost (hetero)aryl chlorides. nih.gov The use of Pd(OAc)2 as a catalyst enables the direct regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes, such as thiophenes, furans, and oxazoles. nih.gov
Suzuki–Miyaura Coupling in Pyrazolo[5,1-b]oxazole Synthesis
The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is extensively used for functionalizing the pyrazolo[5,1-b]oxazole scaffold. researchgate.net This reaction typically involves the coupling of a halogenated (e.g., bromo- or iodo-substituted) pyrazolo[5,1-b]oxazole with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net The strategy allows for the introduction of a vast array of aryl and heteroaryl moieties. nih.gov
Optimized conditions, often employing specialized catalysts like XPhosPdG2/XPhos, can be used to achieve high yields and avoid side reactions such as debromination. rsc.orgresearchgate.net The versatility of this method has been demonstrated in the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives from a 3-bromo precursor, which successfully coupled with a wide variety of boronic acids. nih.gov Even unprotected nitrogen-rich heterocycles, which can be challenging substrates, have been shown to undergo successful Suzuki-Miyaura coupling under optimized conditions. nih.gov
| Halogenated Substrate | Boronic Acid | Catalyst System | Product | Yield |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Various aryl/heteroaryl boronic acids | XPhosPdG2 / XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-one | Good to excellent researchgate.net |
| Halogenated Indazole | Phenylboronic acid | Pd(OAc)2 / SPhos | 3-Arylindazole | High nih.gov |
| C-5 Brominated Imidazo[2,1-b] beilstein-journals.orgnih.govthiadiazole | Various boronic acids | Not specified | C-5 Arylated product | Not specified researchgate.net |
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions are powerful tools for the construction of complex cyclic molecules in a single step, often with high regio- and stereoselectivity. These reactions have been effectively employed in the synthesis of various fused heterocyclic systems.
The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a highly effective method for the synthesis of fused isoxazoline (B3343090) and isoxazole (B147169) ring systems. This strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ, onto a tethered alkene or alkyne. While the specific synthesis of Pyrazolo[4,3-c] mdpi.comdntb.gov.uaoxazole systems via INOC is not extensively detailed in the readily available literature, a closely related and illustrative example is the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comproquest.comoxazole ring systems. mdpi.comproquest.comnih.govresearchgate.net
This methodology provides a simple and efficient route to novel fused heterocyclic systems. mdpi.comproquest.comnih.govresearchgate.net The key step is the intramolecular cycloaddition of a nitrile oxide, which is typically generated from an aldoxime precursor. The synthetic strategy commences with the preparation of difunctional substrates that contain an aldoxime unit adjacent to an allyloxy or propargyloxy group attached to the pyrazole core. mdpi.com These precursors are designed to serve as intermediates for the in situ generation of nitrile oxides and subsequent intramolecular cycloaddition. mdpi.comresearchgate.net
The aldoxime precursors are synthesized by treating the corresponding pyrazole carbaldehydes with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297). mdpi.com The subsequent in situ generation of the nitrile oxide from the aldoxime, followed by the intramolecular [3+2] cycloaddition, leads to the formation of the fused pyrazolo-oxazole system. The structures of the resulting heterocyclic products are typically confirmed through detailed spectroscopic analysis, including 1H, 13C, and 15N NMR, as well as high-resolution mass spectrometry (HRMS). mdpi.comnih.gov
Below is a table summarizing the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comproquest.comoxazole derivatives via the INOC reaction, showcasing the versatility of this approach.
| Entry | Starting Aldoxime | Product | Yield (%) |
| 1 | syn-3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comproquest.comoxazole | 82-97 (total yield of aldoxime) |
| 2 | syn-3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comproquest.comoxazole | Not specified |
Other Modern Synthetic Strategies
In addition to cycloaddition reactions, a range of other modern synthetic methodologies have been developed to improve the efficiency, sustainability, and accessibility of pyrazolo[5,1-b]oxazole derivatives and related heterocyclic compounds.
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of pyrazolo-oxazole derivatives, green approaches focus on the use of eco-friendly solvents, catalysts, and energy sources. One reported green synthesis of pyrazole and oxazole derivatives utilizes eco-friendly solvents and avoids the use of catalysts. dntb.gov.ua
A notable example involves a one-pot, three-component reaction using ethyl cyanoacetate, hydrazine hydrate, and ethyl acetoacetate (B1235776) to synthesize an intermediate, 3-methyl-5-oxopyrazol propanenitrile, which can then be used to construct pyrazole and oxazole derivatives. dntb.gov.ua Another approach describes the preparation of pyrazole-substituted oxazole derivatives starting from a pyrazole aldehyde. ijpsonline.comijpsonline.com This multi-step synthesis involves the formation of intermediates in the presence of DMF and basic conditions, demonstrating a pathway to link pyrazole and oxazole moieties. ijpsonline.comijpsonline.com
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. The use of microwave irradiation has been reported for the synthesis of various heterocyclic systems, including those related to the pyrazolo[5,1-b]oxazole core. dergipark.org.trnih.govscielo.breurekaselect.comnih.govmdpi.com
While specific examples for the direct synthesis of 2,3-dihydropyrazolo[5,1-b]oxazol-6-amine under microwave conditions are not prominent in the searched literature, the synthesis of related fused pyrazole systems, such as pyrazolo[1,5-a] mdpi.comnih.govijpsonline.comtriazines, has been successfully achieved using this technology. mdpi.com In a typical microwave-assisted procedure, a mixture of reactants is irradiated in a sealed vessel at a controlled temperature and pressure, often leading to a significant reduction in reaction time compared to conventional heating methods. For instance, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved with yields of 82-96% in just 4 minutes under microwave irradiation. dergipark.org.tr Similarly, novel pyrazole derivatives have been synthesized from substituted benzaldehydes in 20 minutes at room temperature using microwave irradiation. dergipark.org.tr
| Reaction | Reactants | Conditions | Time | Yield (%) |
| Synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | Enones, Semicarbazide hydrochloride | Microwave (100 W), 70 °C, 2.2 bar | 4 min | 82-96 |
| Synthesis of novel pyrazole derivatives | Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine, Water | Microwave irradiation, Room temperature | 20 min | Not specified |
| Synthesis of 1-carboamidopyrazolo[3,4-b]quinolines | 2-chloroquinoline-3-carbaldehyde, 2,4-dinitrophenylhydrazine | Microwave (1000W) in water | 2-5 min | Not specified |
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The development of one-pot syntheses for fused heterocyclic systems is a highly sought-after goal.
While a specific one-pot synthesis for this compound is not detailed in the provided search results, related structures such as pyrazolo-thiazole substituted pyridines and pyrazolo[1,5-a]pyrimidinones have been synthesized using one-pot multicomponent approaches. nih.govbeilstein-journals.org For example, a facile one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines has been reported. nih.gov Similarly, a simple one-pot method for the microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been established, demonstrating the synergy of modern synthetic techniques. beilstein-journals.org Another green protocol describes the one-pot synthesis of 4,5-diphenyl-2(R)-oxazoles from the reaction of benzoin, carboxylic acids, and ammonium (B1175870) acetate without the use of any organic solvent or catalyst. nsmsi.ir
| Product | Reaction Type | Reactants | Key Features |
| Pyrazolo-thiazole substituted pyridines | One-pot multicomponent | Pyrazole carbothiamide, 3-chloro-2,4-pentanedione, carbon donors | Facile synthesis of complex heterocycles |
| Pyrazolo[1,5-a]pyrimidinones | One-pot, microwave-assisted | β-ketonitrile, hydrazine, β-ketoester, acetic acid | Combines one-pot and microwave strategies for efficiency |
| 4,5-diphenyl-2(R)-oxazoles | One-pot, solvent-free | Benzoin, carboxylic acids, ammonium acetate | Green, catalyst-free synthesis |
Derivatization Strategies of the this compound Core
The derivatization of the this compound core is crucial for exploring the structure-activity relationships of this scaffold for various applications. The primary amino group at the 6-position serves as a key handle for a wide range of chemical modifications. While specific derivatization of this exact compound is not extensively documented in the available literature, strategies can be inferred from the reactivity of similar amino-substituted heterocyclic systems.
Potential derivatization reactions of the 6-amino group could include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Arylation: Formation of N-aryl derivatives through cross-coupling reactions.
Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions).
Condensation: Reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.
For instance, in the related pyrazolo[5,1-c] mdpi.comproquest.comresearchgate.nettriazine system, the amino group has been shown to undergo various transformations, highlighting the potential for similar reactivity in the pyrazolo[5,1-b]oxazole series.
Substitution Reactions on Pyrazole and Oxazole Moieties
The pyrazolo[5,1-b]oxazole core is susceptible to various substitution reactions, particularly electrophilic substitutions on the electron-rich pyrazole ring. While direct studies on this compound are limited, the reactivity of related fused pyrazole systems, such as pyrazolo[1,5-c]pyrimidines, provides significant insight into potential synthetic pathways. nih.govjournalagent.com
Common electrophilic substitution reactions that can be applied to these scaffolds include:
Halogenation: Bromination and iodination are effective methods for introducing halogen atoms onto the pyrazole ring. journalagent.com These reactions typically proceed by treating the parent compound with reagents like bromine or iodine monochloride in a suitable solvent such as chloroform (B151607) at room temperature. journalagent.com The resulting halo-derivatives are valuable intermediates for further functionalization. journalagent.com
Nitration: The introduction of a nitro group is another key substitution reaction. This is generally achieved using a mixture of nitric and sulfuric acids in glacial acetic acid. nih.gov The nitro group can subsequently be reduced to an amino group, providing a route to amines, or used in other transformations.
| Reaction Type | Typical Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Bromination | Bromine (Br₂) in Chloroform | -Br | journalagent.com |
| Iodination | Iodine Monochloride (ICl) in Chloroform | -I | nih.govjournalagent.com |
| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | -NO₂ | nih.gov |
Functionalization at Specific Ring Positions
Achieving regioselectivity—the ability to functionalize a specific atom in the ring—is a central goal in the synthesis of complex heterocyclic analogues. In fused systems like pyrazolo-oxazoles, the inherent electronic properties of the individual rings direct incoming reagents to particular positions.
For instance, in studies on the related pyrazolo[1,5-c]pyrimidine (B12974108) scaffold, electrophilic attack consistently occurs on the pyrazole ring rather than the pyrimidine (B1678525) ring. nih.gov Specifically, bromination, iodination, and nitration of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines resulted in substitution at the C6 position of the pyrazolo[1,5-c]pyrimidine core. nih.gov This regioselectivity is confirmed by ¹H-NMR spectroscopy, which shows the disappearance of the signal corresponding to the proton at that specific position. nih.gov
This predictable reactivity suggests that for the this compound core, electrophilic substitution would likely occur on the pyrazole ring. The exact position would be influenced by the directing effects of the fused oxazole ring and the amine group. The introduction of substituents, such as halogens, at these specific positions creates synthetic handles for subsequent cross-coupling reactions, enabling the attachment of a wide array of other molecular fragments.
Introduction of Various Functional Groups for Structural Diversity
The generation of structural diversity is key to developing compounds with optimized properties. This is achieved by introducing a wide range of functional groups onto the heterocyclic core. The primary amine of this compound and its synthetic precursors are key points for such modifications.
One versatile precursor is the corresponding carboxylic acid, 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid. guidechem.com The carboxylic acid group can readily undergo substitution reactions to form esters or amides, thereby introducing a variety of R-groups. The amine target compound itself can be synthesized from this carboxylic acid precursor, likely through an amide intermediate followed by reduction or a Hofmann-type rearrangement.
Furthermore, the amine group of the title compound is a prime site for derivatization. Standard reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Formylation: Reaction with formic acid or ethyl formate (B1220265) can introduce a formyl group. nih.gov
Intermediates functionalized with halogens, as described in section 2.5.1, are particularly useful for introducing diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the attachment of aryl, alkyl, and other complex moieties to the pyrazolo-oxazole core.
| Starting Functionality | Reaction Type | Resulting Functional Group | Potential for Diversity | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Esterification / Amidation | Ester (-COOR), Amide (-CONR₂) | Introduces various alkyl or aryl groups (R). | |
| Amine | Acylation / Alkylation | Amide (-NHCOR), Secondary/Tertiary Amine (-NHR, -NR₂) | Introduces diverse acyl and alkyl substituents. | |
| Halogen (e.g., -Br, -I) | Cross-Coupling (e.g., Suzuki) | Aryl, Alkyl, etc. | Allows for the attachment of a wide range of complex fragments. | nih.govjournalagent.com |
| Hydrazino Group (analogue) | Dehydrative Cyclization | Fused Triazole Ring | Creates a new fused heterocyclic system. | nih.gov |
Chemical Reactivity and Mechanistic Aspects of 2,3 Dihydropyrazolo 5,1 B Oxazol 6 Amine Transformations
Electrophilic and Nucleophilic Substitution Patterns
The fused pyrazolo[5,1-b]oxazole ring system possesses a unique electron distribution that governs its susceptibility to electrophilic and nucleophilic attack. The pyrazole (B372694) ring is generally considered electron-rich and prone to electrophilic substitution, while the oxazole (B20620) ring is comparatively electron-deficient. The position of substitution is influenced by the directing effects of the heteroatoms and the activating nature of the amine substituent.
Electrophilic Substitution:
Nucleophilic Substitution:
Nucleophilic substitution reactions on the pyrazolo[5,1-b]oxazole core are less common and generally require the presence of a good leaving group, such as a halogen. In the oxazole ring, nucleophilic attack is favored at the C2 position, especially when activated by electron-withdrawing groups. pharmaguideline.com Halogenated oxazoles can undergo nucleophilic displacement. pharmaguideline.com For the pyrazolo[5,1-b]oxazole system, if a suitable leaving group were present, nucleophilic substitution could potentially occur on either ring, with the precise location depending on the substitution pattern and reaction conditions. The amino group at the 6-position is a nucleophile itself and can participate in reactions with electrophiles.
Table 1: Predicted Reactivity Patterns of 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine
| Reaction Type | Predicted Site of Reactivity | Influencing Factors |
|---|---|---|
| Electrophilic Substitution | C7-position of the pyrazole ring | Activating effect of the 6-amino group, electron-rich nature of the pyrazole ring. |
| Nucleophilic Substitution | Requires a leaving group; C2 of the oxazole ring is a potential site. | Presence of a good leaving group, electron-withdrawing substituents. |
| Reactions of the Amino Group | N-acylation, N-alkylation, diazotization. | Nucleophilic character of the primary amine. |
Oxidation and Reduction Pathways of the Pyrazolo[5,1-b]oxazole Moiety
The fused ring system of this compound is susceptible to both oxidation and reduction, which can lead to a variety of transformed products. The specific outcome of these reactions depends on the reagents and conditions employed.
Oxidation:
Oxazole rings are generally prone to oxidation, which can lead to ring cleavage. semanticscholar.org The oxidation of the dihydropyrazolo portion of the molecule could potentially lead to the corresponding aromatic pyrazolo[5,1-b]oxazole. The primary amine at the 6-position is also susceptible to oxidation, which could lead to nitro or azo compounds, depending on the oxidizing agent. For the related 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, it has been noted that it can be oxidized to form corresponding oxides.
Reduction:
The pyrazolo[5,1-b]oxazole moiety can undergo reduction, potentially leading to the saturation of the heterocyclic rings. Catalytic hydrogenation is a common method for the reduction of such systems. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of saturation. It has been generally stated that 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid can undergo reduction to yield different reduced forms. Reduction of oxazoles can sometimes result in ring-opened products. pharmaguideline.com
Reaction Mechanisms of Cyclization and Ring Formation
The synthesis of the 2,3-dihydropyrazolo[5,1-b]oxazole (B13121829) ring system can be achieved through various cyclization strategies. A plausible and common method involves the intramolecular cyclization of a suitably functionalized pyrazole precursor.
A likely precursor for this compound is 3-(2-hydroxyethyl)-1H-pyrazol-5-amine. The synthesis of this precursor can be accomplished through the reaction of a β-keto ester with hydrazine (B178648), followed by further functional group manipulations. arkat-usa.orgresearchgate.net The final ring closure to form the dihydropyrazolo[5,1-b]oxazole ring would proceed via an intramolecular nucleophilic attack of the hydroxyl group on the pyrazole ring, likely activated by a suitable reagent, followed by dehydration.
The general mechanism can be outlined as follows:
Protonation of the hydroxyl group: An acid catalyst protonates the hydroxyl group of the 2-hydroxyethyl side chain, converting it into a better leaving group (water).
Intramolecular nucleophilic attack: The lone pair of electrons on one of the pyrazole ring nitrogens attacks the carbon bearing the activated hydroxyl group.
Deprotonation and ring closure: A proton is lost from the nitrogen atom, and the five-membered oxazole ring is formed.
Dehydration: The intermediate loses a molecule of water to form the stable 2,3-dihydropyrazolo[5,1-b]oxazole ring system.
Alternative synthetic strategies for related fused pyrazole systems often involve multi-component reactions or cross-dehydrogenative coupling reactions, which can offer efficient routes to complex heterocyclic structures. acs.org
Stability and Reactivity Profiles in Diverse Reaction Conditions
The stability of the 2,3-dihydropyrazolo[5,1-b]oxazole ring system is a critical factor in its handling and reactivity. The presence of both a pyrazole and a dihydrogenated oxazole ring suggests a moderate level of stability.
pH Stability:
The pyrazole ring is a weak base, and the oxazole ring is even weaker. pharmaguideline.com The 6-amino group, however, is basic and will be protonated under acidic conditions. In strongly acidic or basic media, the dihydropyrazolo[5,1-b]oxazole ring may be susceptible to hydrolysis, particularly at the oxazole portion, which is an aminal-like structure. The stability of the ring system will likely decrease at extreme pH values and elevated temperatures.
Thermal Stability:
Fused heterocyclic systems like pyrazolo[5,1-c] scribd.comarkat-usa.orgtriazoles have been shown to be thermally stable. researchgate.net It is expected that the 2,3-dihydropyrazolo[5,1-b]oxazole core would also exhibit reasonable thermal stability, although extensive heating in the presence of reactive reagents could lead to decomposition or rearrangement.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Reactions |
|---|---|---|
| Strongly Acidic (low pH) | Moderate to Low | Protonation of the amino group and ring nitrogens; potential for ring opening/hydrolysis. |
| Strongly Basic (high pH) | Moderate | Deprotonation of the amino group; potential for ring opening. |
| Elevated Temperature | Moderate | Decomposition or rearrangement, especially in the presence of other reagents. |
Stereochemical Considerations in Derivative Synthesis
The synthesis of derivatives of this compound can introduce stereocenters, particularly if substituents are introduced at the 2 or 3 positions of the oxazole ring. The control of stereochemistry in such syntheses is a crucial aspect of modern organic chemistry.
If a chiral center is present in the starting materials or is generated during the reaction, the formation of stereoisomers (enantiomers or diastereomers) is possible. For instance, if the cyclization to form the dihydropyrazolo[5,1-b]oxazole ring proceeds from a chiral precursor, the stereochemistry of the product will be influenced by the stereochemistry of the starting material.
Stereoselective synthesis of related heterocyclic systems has been achieved using various strategies, including the use of chiral catalysts, chiral auxiliaries, or stereoselective cyclization reactions. For example, stereoselective synthesis of isoxazoline-fused heterocycles has been developed using intramolecular nitrile oxide cycloaddition reactions. mdpi.com While specific studies on the stereocontrolled synthesis of 2,3-dihydropyrazolo[5,1-b]oxazole derivatives are not widely reported, the principles of asymmetric synthesis can be applied to achieve the desired stereochemical outcomes. The choice of synthetic route and reaction conditions will be paramount in controlling the stereochemistry of any newly formed chiral centers.
Computational Chemistry and Theoretical Studies on 2,3 Dihydropyrazolo 5,1 B Oxazol 6 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of a molecule. researchgate.netnih.gov For 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine, DFT calculations would be employed to optimize its three-dimensional geometry, determining the most stable conformation by finding the minimum energy state.
These calculations yield a wealth of information about the molecule's electronic properties. Key parameters such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) can be determined. The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attacks, respectively. This information is crucial for predicting how the molecule might interact with biological macromolecules or other reagents. nih.gov
Note: The data in this table is illustrative and represents the type of information generated from DFT calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.govnih.gov For this compound, docking simulations would be performed to screen for potential biological targets and to understand the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the 3D structure of the compound into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations, scoring them based on binding affinity or free energy. mdpi.com A lower binding energy score typically indicates a more stable complex. pensoft.net The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking between the amine group or the heterocyclic rings of the compound and the amino acid residues of the target protein. nih.gov This information is invaluable for lead optimization in drug discovery.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Suggests a strong and stable binding interaction. |
| Key Hydrogen Bonds | Amine (-NH2) group with Asp145; Oxazole (B20620) oxygen with Lys72 | These interactions are critical anchors for the ligand in the binding pocket. |
Note: The data in this table is hypothetical to illustrate the output of a molecular docking simulation.
Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. nih.govcnr.it Following a promising docking result for this compound, an MD simulation would be initiated by placing the docked complex in a simulated physiological environment (water, ions, and controlled temperature).
By simulating the movements of every atom over a period of nanoseconds or longer, MD can assess the stability of the binding pose predicted by docking. researchgate.net Analyses of the simulation trajectory, such as calculating the root-mean-square deviation (RMSD) of the ligand and protein, can confirm whether the compound remains stably bound in the active site. cnr.it Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more detailed understanding of the binding mechanism. nih.gov
Prediction of Molecular Properties and Pharmacokinetic Profiles (e.g., ADMET) through in silico Methods
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico methods provide a rapid and cost-effective way to predict these properties early in the discovery process. mdpi.commdpi.com
For this compound, various computational models would be used to predict its drug-likeness and ADMET profile. This includes evaluating compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight and lipophilicity (LogP). pensoft.netnih.gov Other models can predict properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com
Table 3: Predicted ADMET Properties for this compound
| Property | Predicted Value/Outcome | Implication |
|---|---|---|
| Molecular Weight | 152.16 g/mol | Complies with Lipinski's rule (<500). |
| LogP | 1.35 | Complies with Lipinski's rule (<5), indicating good permeability. |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeation | Low | May not readily enter the central nervous system. |
Note: This table contains representative data from in silico ADMET prediction tools and is for illustrative purposes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Other Quantum Chemical Parameters
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO would represent the ability to donate an electron, while the LUMO would represent the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is particularly important; a small gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.net These parameters, derived from DFT calculations, help in understanding the molecule's behavior in chemical reactions and its potential to interact with biological targets. nih.gov
Table 4: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.20 | Energy of the highest occupied molecular orbital. |
| ELUMO | -1.15 | Energy of the lowest unoccupied molecular orbital. |
Note: The data in this table is illustrative of typical quantum chemical parameters.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR study for this compound would require a dataset of structurally similar analogues with experimentally measured biological activity against a specific target.
The process involves calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound in the series. researchgate.net Statistical techniques, such as multiple linear regression, are then used to build a mathematical model that correlates a combination of these descriptors with the observed activity. nih.gov A robust and predictive QSAR model can be used to estimate the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.net Without a dataset of related compounds, a specific QSAR model cannot be built, but the methodology remains a key strategy in rational drug design.
Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,3 Dihydropyrazolo 5,1 B Oxazol 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the amine (-NH₂) protons, the pyrazole (B372694) proton, and the two methylene (B1212753) (-CH₂-) groups of the dihydropyrazolo ring. The splitting patterns (multiplicity) of the methylene signals, likely appearing as triplets, would confirm their adjacent relationship.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this molecule would show five distinct signals corresponding to the five carbon atoms in the fused ring system. The chemical shifts would differentiate between the sp³-hybridized carbons of the dihydropyrazolo ring and the sp²-hybridized carbons of the pyrazole and oxazole (B20620) components.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure.
COSY experiments establish ¹H-¹H correlations, confirming the connectivity between the adjacent methylene groups.
HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the fused ring system and the position of the amine group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H2 | ~3.0-3.5 (t) | - |
| C2 | ~25-30 | - |
| H3 | ~4.2-4.7 (t) | - |
| C3 | ~45-50 | - |
| H7 | ~5.5-6.0 (s) | - |
| C3a | ~150-155 | - |
| C6 | ~160-165 | - |
| C7 | ~90-95 | - |
| C7a | ~110-115 | - |
Note: Predicted values are based on typical chemical shift ranges for similar heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions. (s = singlet, t = triplet, br s = broad singlet).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₅H₇N₃O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Under electron impact (EI) or other ionization methods, the molecule would break apart in a predictable manner. Key fragmentation pathways could involve the cleavage of the oxazole ring, loss of the amine group as ammonia (B1221849) (NH₃), or retro-Diels-Alder type reactions, helping to confirm the arrangement of the fused rings.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 139.13 g/mol |
| [M+H]⁺ (Monoisotopic) | 140.0662 u |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.
The most prominent peaks would include N-H stretching vibrations from the primary amine group, C-H stretches from the aliphatic and aromatic-like parts of the rings, C=N and N=N stretching from the pyrazole ring, and C-O stretching from the oxazole ring. The presence and position of these bands provide direct evidence for the compound's functional groups. nih.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch (asymmetric & symmetric) | 3300 - 3500 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=N / N=N | Stretch | 1600 - 1680 |
| C-O | Stretch | 1050 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
For this compound, a successful crystal structure analysis would:
Confirm the fusion of the pyrazole and oxazole rings.
Determine the planarity or conformation of the bicyclic system.
Provide exact measurements of all bond lengths and angles.
Reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictates the crystal packing. nih.gov
While obtaining suitable crystals can be a challenge, the resulting data is considered the gold standard for structural proof. nih.gov
Advanced Spectroscopic Techniques for Detailed Structural Characterization
Beyond the standard methods, advanced techniques can offer deeper structural insights. Nuclear Overhauser Effect (NOE) spectroscopy, a 2D-NMR technique, can be used to determine the spatial proximity of protons that are not directly bonded. This can be particularly useful in confirming the regiochemistry of the fused-ring system. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. These calculations can predict NMR chemical shifts and IR frequencies, which can then be compared with experimental data to provide a higher level of confidence in the structural assignment. researchgate.net
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the isolation and purity verification of this compound.
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.
Column Chromatography: Employed for the purification of the crude product on a larger scale.
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the final purity of the compound. A sharp, single peak in the HPLC chromatogram is indicative of a high-purity sample. The retention time is a characteristic property under specific conditions (column, mobile phase, flow rate). bldpharm.com
Table 4: Chromatographic Methods and Their Applications
| Technique | Application | Key Parameter(s) |
|---|---|---|
| TLC | Reaction monitoring, solvent screening | Retention factor (Rf) |
| Column Chromatography | Bulk purification | Eluent composition |
Mechanistic Investigations of Biological Interactions of Pyrazolo 5,1 B Oxazole Derivatives
Modulation of Specific Molecular Targets
The biological activity of pyrazolo[5,1-b]oxazole derivatives often stems from their ability to interact with high specificity and affinity to key biological macromolecules, thereby modulating their function. Research has focused on their interactions with enzymes and cellular receptors, leading to the inhibition of critical cellular pathways.
Enzyme Inhibition Studies
The pyrazole (B372694) scaffold and its fused derivatives are prominent in the design of various enzyme inhibitors. While specific studies on 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine are limited, the broader class of pyrazole-containing heterocycles has demonstrated potent inhibition against several enzyme families.
Protein Kinases: Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are recognized as privileged scaffolds for kinase inhibitors. nih.govbohrium.com These compounds act as ATP-competitive inhibitors, targeting the ATP-binding site of kinases, which are crucial regulators of cell signaling, proliferation, and survival. mdpi.com Derivatives have been developed as potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC), Adaptor-Associated Kinase 1 (AAK1), and Src kinase. mdpi.comnih.govmdpi.commdpi.com For example, a series of benzimidazole-linked pyrazolo[1,5-a]pyrimidines showed high selectivity for the PI3Kδ isoform, with compound CPL302415 exhibiting an IC50 value of 18 nM. mdpi.comsemanticscholar.org
Succinate Dehydrogenase (SDH): SDH inhibitors are a class of fungicides that target cellular respiration in fungi. Pyrazole-carboxamides are a well-established chemical class of SDHIs. nih.gov These compounds function by blocking the ubiquinone-binding site of the SDH enzyme complex, thereby inhibiting the mitochondrial electron transport chain.
Bacterial Enzymes: The antibacterial properties of pyrazole derivatives have been linked to the inhibition of essential bacterial enzymes. nih.gov Some pyrazole compounds have been identified through in silico studies as potential inhibitors of S. aureus DNA gyrase, an enzyme critical for DNA replication, with synthesized compounds showing moderate antibacterial activity (MIC values as low as 12.5 µg/ml). nih.gov
Other Enzymes: Pyrazole and isoxazole (B147169) derivatives have also been developed as potent and selective inhibitors of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase, a cytochrome P450 enzyme, with IC50 values in the nanomolar range. nih.govacs.org
Table 1: Inhibition of Protein Kinases by Fused Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 / Ki | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (B1248293) | PI3Kδ | 18 nM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.199 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | PIM-1 | 1.51 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Src | 0.423 µM (Ki) | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | Bcr-Abl | 0.419 µM (Ki) | mdpi.com |
Receptor Binding Profiling and Ligand-Receptor Interactions
Direct investigation into the pyrazolo[5,1-b]oxazole scaffold has identified its potential as a modulator of key cellular receptors.
Corticotropin-Releasing Factor 1 (CRF1) Receptor: Derivatives of pyrazolo[5,1-b]oxazole have been specifically described as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is a G-protein-coupled receptor that plays a pivotal role in the endocrine, behavioral, and autonomic responses to stress. researchgate.net Antagonism of this receptor is a therapeutic strategy for managing conditions like depression and congenital adrenal hyperplasia. researchgate.netmdpi.com Structurally related compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-b]thiazoles, have also been found to possess affinity for the human CRF1 receptor. nih.govnih.gov
GABA-A Receptor: While not directly involving the pyrazolo[5,1-b]oxazole core, other fused pyrazole systems have been extensively studied as ligands for the benzodiazepine binding site on the GABA-A receptor. researchgate.net Derivatives of pyrazolo[5,1-c] nih.govnih.govbenzotriazine, isochromeno[4,3-c]pyrazoles, and pyrazolo[1,5-a]thieno[2,3-c]pyrimidines have been synthesized and evaluated for their binding affinity and modulatory effects on this receptor, which is central to mediating inhibitory neurotransmission in the brain. researchgate.netmdpi.comnih.govresearchgate.net
C3a Receptor: Certain derivatives of pyrazolo[5,1-c] nih.govnih.govtriazole have demonstrated binding activity to the C3a receptor, a G-protein-coupled receptor involved in inflammatory and immune responses. mdpi.com
Inhibition of Key Cellular Pathways
By interacting with specific molecular targets, pyrazolo[5,1-b]oxazole derivatives and their analogues can inhibit cellular pathways that are fundamental to the progression of diseases like cancer and bacterial infections.
Cancer Cell Growth: A wide range of pyrazole-based compounds have demonstrated antiproliferative activity against various human cancer cell lines, including those from breast (MCF7), lung (A549), cervical (HeLa), liver (HepG2), and colon (HCT116) cancers. nih.govmdpi.com The mechanism often involves the inhibition of protein kinases (as discussed in 7.1.1), which disrupts the signaling cascades, such as the PI3K/AKT pathway, that drive cell proliferation and survival. mdpi.com For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce cytotoxicity in cancer cells with IC50 values in the low micromolar to nanomolar range. nih.gov
Bacterial Cell Proliferation: The antibacterial activity of pyrazole derivatives is a direct consequence of inhibiting key pathways necessary for bacterial survival. nih.govsemanticscholar.org Mechanisms identified for certain pyrazole-hydrazone derivatives include the disruption of the bacterial cell wall, leading to cell lysis. nih.gov Inhibition of DNA gyrase represents another mechanism that halts bacterial cell proliferation by preventing DNA replication. nih.gov
Studies on Mechanism of Action
Elucidating the precise mechanism of action is a critical step in drug development. For pyrazole derivatives, several mechanisms have been proposed and substantiated through experimental studies.
Macromolecular Synthesis Inhibition: A primary mechanism of action for antibacterial pyrazole derivatives is the inhibition of macromolecular synthesis. As noted, compounds designed to inhibit DNA gyrase directly interfere with the process of DNA replication and repair in bacteria, a mechanism shared with quinolone antibiotics. nih.govdntb.gov.ua
Disruption of Cellular Signaling: For anticancer applications, the most prominent mechanism is the disruption of signal transduction pathways. By inhibiting protein kinases, pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives block the phosphorylation cascades that signal for cell growth, proliferation, and angiogenesis, often leading to apoptosis (programmed cell death) in cancer cells. nih.govbohrium.com
Selectivity and Specificity Profiling against Biological Targets
A crucial aspect of modern drug design is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target side effects. Fused pyrazole derivatives have shown promise in this regard.
Kinase Selectivity: In the development of kinase inhibitors, selectivity is paramount due to the high degree of similarity in the ATP-binding sites across the human kinome. Significant efforts have been made to develop pyrazolo[1,5-a]pyrimidine derivatives that are highly selective for specific kinase isoforms. For example, extensive structure-activity relationship (SAR) studies have yielded inhibitors with high selectivity for the δ isoform of PI3K over the α, β, and γ isoforms. mdpi.comsemanticscholar.org One compound, CPL302415, was found to be 79-fold more selective for PI3Kδ over PI3Kα and over 900-fold more selective over PI3Kβ and PI3Kγ. mdpi.com Similarly, macrocyclic pyrazolo[1,5-a]pyrimidines have been developed that show selectivity for AAK1 over the closely related kinase BIKE. nih.gov
Enzyme Isoform Selectivity: Pyrazole derivatives have also been designed to selectively inhibit specific isoforms of other enzymes. Studies on pyrazole and isoxazole derivatives as inhibitors of 20-HETE synthase demonstrated selectivity for this enzyme over other cytochrome P450 (CYP) enzymes. nih.govacs.org
Table 2: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine PI3K Inhibitor (Compound CPL302415)
| PI3K Isoform | IC50 (nM) | Selectivity Ratio (vs. PI3Kδ) |
|---|---|---|
| PI3Kα | 1422 | 79 |
| PI3Kβ | 25470 | 1415 |
| PI3Kγ | 16900 | 939 |
| PI3Kδ | 18 | 1 |
Data sourced from mdpi.com
Development of Pyrazolo[5,1-b]oxazole Derivatives as Chemical Probes for Biological Systems
The inherent structural features of pyrazole-based systems, including their metal-coordinating ability and potential for fluorescence, make them attractive scaffolds for the development of chemical probes. These tools are invaluable for studying biological systems by allowing for the detection, imaging, and quantification of specific analytes. While the development of pyrazolo[5,1-b]oxazoles specifically as chemical probes is an emerging area, the broader pyrazole class has demonstrated significant potential. Pyrazole derivatives have been successfully utilized as fluorescent chemosensors for the selective detection of biologically and environmentally important metal ions.
Emerging Applications of Pyrazolo 5,1 B Oxazole Scaffolds in Chemical Research
Role as Synthetic Intermediates and Building Blocks for Complex Heterocycles
The pyrazolo[5,1-b]oxazole framework serves as a versatile building block in the synthesis of more complex heterocyclic systems. The inherent reactivity of the fused ring system, coupled with the possibility of introducing various functional groups, allows for its elaboration into a diverse array of molecular architectures.
One notable application of a related scaffold, the 3-aminoimidazo[5,1-b]oxazol-6-ium motif, is in the development of novel N-heterocyclic carbene (NHC) ligands. These L-shaped NHC motifs, derived from the fusion of two π-rich rings, have been successfully used to create monoligated Au(I), Cu(I), and Ir(I) complexes. The synthesis of these NHC precursors, specifically polysubstituted 3-aminoimidazo[5,1-b]oxazol-6-ium salts, can be achieved in an efficient two-step sequence from ynamides utilizing a nitrenoid reagent. The resulting AImOxAu(I) complex has demonstrated catalytic competency in several transformations, including gold-catalyzed alkyne hydration and arylative cyclisation reactions, with performance comparable to established NHC ligands like IPrAuCl beilstein-journals.orgbham.ac.uknih.gov. This highlights the potential of pyrazolo-oxazole-type structures to serve as platforms for the design of sophisticated catalysts.
While specific examples detailing the synthetic utility of 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine are not extensively documented in the reviewed literature, the broader class of aminopyrazoles, from which the pyrazolo[5,1-b]oxazole scaffold is derived, are well-established as key intermediates in the construction of fused heterocycles frontiersin.orgresearchgate.net. The multiple nucleophilic sites within the aminopyrazole core allow for a variety of cyclocondensation and multicomponent reactions to afford fused systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines chemicalpapers.com. The principles governing the reactivity of aminopyrazoles can be extrapolated to understand the potential transformations of this compound in the synthesis of novel, complex heterocyclic structures.
The general synthetic strategies towards oxazole (B20620) derivatives often involve cyclization reactions of propargylic amides or the Van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) semanticscholar.orgnih.gov. These methods provide access to a wide range of substituted oxazoles that can be further elaborated. For instance, the reaction of N,O-acetals derived from diethyl mesoxalate with lithium acetylide leads to N,1,1-tricarbonylated propargylamines, which can undergo ring closure to form 2,5-disubstituted oxazole-4-carboxylates beilstein-journals.org. Such approaches could potentially be adapted for the synthesis of functionalized pyrazolo[5,1-b]oxazole precursors.
Potential in Materials Science (e.g., organic semiconductors, light-emitting diodes)
Fused heterocyclic systems are of significant interest in materials science due to their often planar structures, which can facilitate intermolecular π-π stacking and charge transport, making them suitable candidates for organic electronic applications. While the direct application of pyrazolo[5,1-b]oxazole scaffolds in organic semiconductors and light-emitting diodes (OLEDs) is an emerging area, the properties of related fused pyrazole (B372694) and oxazole systems suggest their potential.
For instance, thiazolo[5,4-d]thiazoles, which are also fused five-membered heterocycles, are recognized as promising building blocks for organic semiconductors. Their electron-deficient nature, high oxidative stability, and rigid planar structure are advantageous for applications in plastic electronics. Similarly, pyrazoloquinoline derivatives have been investigated as emitting materials in OLEDs bham.ac.uk. These compounds can be incorporated as dopants in the emissive layer of an OLED device, leading to bright blue or blue-green light emission. The electroluminescence properties, turn-on voltage, and external quantum efficiency of such devices are influenced by the substituents on the pyrazoloquinoline core bham.ac.uk.
The structural and electronic properties of the pyrazolo[5,1-b]oxazole scaffold suggest that it could be a viable candidate for similar applications. The combination of the electron-rich pyrazole moiety and the oxazole ring could lead to interesting photophysical and electronic properties that could be tuned by appropriate substitution. Further research into the synthesis of tailored pyrazolo[5,1-b]oxazole derivatives and the characterization of their material properties is warranted to explore their full potential in this field.
Agrochemical Research (e.g., fungicides, herbicides)
The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this moiety exhibiting fungicidal, herbicidal, or insecticidal activity beilstein-journals.org. The success of these compounds has spurred research into novel pyrazole-containing heterocycles for crop protection.
Derivatives of pyrazole have been found to be effective fungicides, often acting as respiration inhibitors beilstein-journals.org. For example, 5-alkylaminopyrazolo[3,4-d]oxazoles have been synthesized and evaluated for their in vitro antifungal activity against a range of plant pathogenic fungi, including Fusarium culmorum, Botrytis cinerea, and Rhizoctonia solani. The antifungal efficacy of these compounds was found to be comparable to commercial fungicides in some cases. The structural similarity of these compounds to the pyrazolo[5,1-b]oxazole scaffold suggests that derivatives of the latter could also exhibit potent antifungal properties.
In the area of herbicides, pyrazole derivatives have been developed as inhibitors of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO) beilstein-journals.org. The development of pyrazolidine-3,5-dione-based inhibitors of phosphoenolpyruvate (B93156) carboxylase (PEPC) represents a newer approach to discovering herbicides that are selective for C4 plants, which include many problematic weeds.
Given the broad spectrum of biological activities associated with pyrazole and oxazole derivatives in agriculture, the pyrazolo[5,1-b]oxazole scaffold represents a promising area for the discovery of new agrochemicals chemicalpapers.com. The synthesis and screening of libraries of substituted this compound derivatives could lead to the identification of new lead compounds with desirable fungicidal or herbicidal properties.
Development of Fluorescent Probes and Sensors based on Pyrazolo[5,1-b]oxazole
Fluorescent molecules are invaluable tools in chemical and biological research, enabling the sensitive and selective detection of various analytes and the imaging of cellular processes. Fused heterocyclic systems are often employed as the core fluorophore in the design of such probes due to their rigid structures and tunable photophysical properties.
While the development of fluorescent probes based specifically on the pyrazolo[5,1-b]oxazole scaffold is a developing field, related pyrazole-containing fused systems have shown significant promise. For example, pyrazolo[1,5-a]pyrimidines have emerged as an attractive class of fluorophores due to their compact size, efficient synthesis, and favorable fluorescence properties, including high quantum yields and excellent photostability researchgate.net. These compounds can be readily functionalized to create probes for various applications. Other pyrazole derivatives have been utilized in the design of fluorescent sensors for the detection of metal ions, such as a pyrazolo-quinoline based probe for the selective detection of Zn2+ ions in live cells nih.gov.
The pyrazolo[5,1-b]oxazole scaffold possesses the fundamental characteristics of a potential fluorophore. The conjugated π-system of the fused rings can give rise to fluorescence, and the introduction of electron-donating or electron-withdrawing groups at different positions on the ring system would allow for the fine-tuning of its absorption and emission properties. The amine group in this compound, for instance, could serve as a reactive handle for the attachment of recognition moieties for specific analytes, or as a site for modulating the electronic properties of the fluorophore. Further investigation into the synthesis and photophysical characterization of pyrazolo[5,1-b]oxazole derivatives is necessary to unlock their potential in the development of novel fluorescent probes and sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
